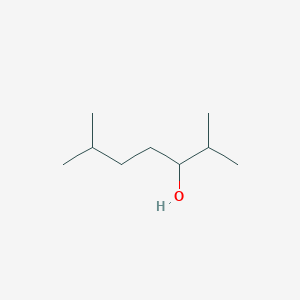

2,6-Dimethyl-3-heptanol

Description

Significance of Branched-Chain Alcohols in Synthetic Chemistry

Branched-chain alcohols are a class of organic compounds that hold considerable significance in synthetic chemistry, offering distinct advantages over their linear-chain counterparts. Their unique structural characteristics lead to different physical and chemical properties, which are exploited in a variety of applications. For instance, the branched structure often results in a lower pour point, which is the lowest temperature at which a liquid retains its ability to flow. exxonmobilchemical.com This property is particularly valuable in the formulation of lubricants and fuels intended for use in cold climates. exxonmobilchemical.comsrce.hr

In the realm of materials science and chemical manufacturing, branched alcohols are crucial intermediates. They are used to create derivatives such as surfactants and plasticizers. exxonmobilchemical.comsrce.hr The branching in the alcohol's carbon chain influences the performance of these resulting products; for example, surfactants derived from branched alcohols can exhibit superior wetting power and require less time to lower the surface tension of water in high-speed industrial processes. exxonmobilchemical.com Furthermore, branched alcohols serve as powerful solvents that can enhance the solvency power of hydrocarbon fluids, making them useful in the production of coatings and inks. exxonmobilchemical.com

From a research perspective, branched-chain higher alcohols are also investigated as potential next-generation biofuels. researchgate.netresearchgate.net They possess higher energy densities and lower hygroscopicity (the tendency to absorb moisture from the air) compared to ethanol, making them more compatible with existing fuel transportation and storage infrastructure. researchgate.net The study of their synthesis, often through bio-catalytic routes in engineered microorganisms, is an active area of academic and industrial research. researchgate.net

Academic Relevance of 2,6-Dimethyl-3-heptanol as a Model Compound and Precursor

Within the broader class of branched alcohols, this compound serves as a compound of specific academic interest for several reasons. Its defined structure makes it an excellent model compound for investigating structure-property relationships. Researchers can study how the specific placement of the methyl groups and the secondary hydroxyl group influences properties such as boiling point, viscosity, and reactivity compared to its various isomers, like 2,6-dimethyl-4-heptanol or 3,6-dimethyl-3-heptanol. ontosight.ainih.gov These comparative studies are fundamental to developing predictive models for the behavior of more complex molecules.

As a precursor, this compound is a valuable building block in multi-step organic synthesis. ontosight.ai The secondary alcohol functional group can undergo a variety of chemical transformations, including oxidation to the corresponding ketone (2,6-dimethyl-3-heptanone), esterification, or substitution reactions where the hydroxyl group is replaced by other functional groups. ontosight.ai These reactions allow chemists to incorporate the C9 branched structure of the alcohol into larger and more complex molecular frameworks. For example, derivatives of similar structures, such as 6-methoxy-2,6-dimethyl-heptanol, are used as starting materials for synthesizing novel molecules. researchgate.net The use of this compound and related compounds as intermediates is a practical illustration of synthetic strategy, a core concept in advanced organic chemistry education and research. chemimpex.com

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C9H20O | ontosight.ainih.gov |

| Molecular Weight | 144.25 g/mol | nih.gov |

| IUPAC Name | 2,6-dimethylheptan-3-ol | nih.gov |

| CAS Number | 19549-73-6 | nih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 173-175 °C | ontosight.aistenutz.eu |

| Density | 0.817 g/cm³ | stenutz.eu |

| Solubility | Moderately soluble in water; highly soluble in organic solvents. | ontosight.ai |

| Refractive Index | 1.423 | stenutz.eu |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)5-6-9(10)8(3)4/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDMJRIWJSNEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871294 | |

| Record name | 3-heptanol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-73-6 | |

| Record name | 2,6-Dimethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-heptanol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2,6 Dimethyl 3 Heptanol

Oxidation Reactions to Ketones and Carboxylic Acids

The oxidation of 2,6-dimethyl-3-heptanol, a secondary alcohol, yields 2,6-dimethyl-3-heptanone. smolecule.com This transformation can be achieved using various oxidizing agents. Common reagents for this purpose include chromium-based compounds like chromic acid (H2CrO4) or pyridinium (B92312) chlorochromate (PCC). pduamtulungia.co.in The reaction with chromic acid, often prepared as Jones' reagent (a solution of chromium trioxide in sulfuric acid and acetone), provides high yields of the corresponding ketone. pduamtulungia.co.in

Under typical conditions, the oxidation of a secondary alcohol like this compound stops at the ketone stage because further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. chemguide.co.uklardbucket.org Unlike primary alcohols, which can be oxidized first to aldehydes and then further to carboxylic acids, secondary alcohols are resistant to overoxidation. pduamtulungia.co.inchemguide.co.uk

| Oxidizing Agent | Product | Reaction Conditions |

| Chromic Acid (H2CrO4) / Jones' Reagent | 2,6-Dimethyl-3-heptanone | Acetone (B3395972), Acetic or Sulfuric Acid |

| Pyridinium Chlorochromate (PCC) | 2,6-Dimethyl-3-heptanone | Dichloromethane (CH2Cl2) |

| Potassium Permanganate (KMnO4) | 2,6-Dimethyl-3-heptanone | Acidic medium, 60°C |

Reduction Reactions to Corresponding Hydrocarbons

The reduction of this compound to its corresponding hydrocarbon, 2,6-dimethylheptane, involves the removal of the hydroxyl group. A common method for the reduction of alcohols to alkanes is through a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate can then be reduced to the alkane using a reducing agent like lithium aluminum hydride (LiAlH4).

Alternatively, direct reduction of the alcohol can be challenging. However, catalytic hydrogenation of the corresponding alkene, which can be formed from the dehydration of the alcohol, is a viable route. For instance, dehydration of this compound would yield a mixture of alkenes, which can then be hydrogenated using a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) to produce 2,6-dimethylheptane.

| Reaction Type | Reagents | Intermediate/Product |

| Two-step Reduction | 1. p-Toluenesulfonyl chloride (TsCl), pyridine 2. Lithium aluminum hydride (LiAlH4) | 2,6-Dimethyl-3-heptyl tosylate, then 2,6-Dimethylheptane |

| Dehydration followed by Hydrogenation | 1. Acid catalyst (e.g., H2SO4), heat 2. H2, Pd/C or PtO2 | 2,6-Dimethyl-2-heptene (B14727891) and other isomers, then 2,6-Dimethylheptane |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be protonated by an acid to form a better leaving group, water (H2O). masterorganicchemistry.com This protonation step is followed by the departure of the water molecule, leading to the formation of a secondary carbocation at the third carbon position. This carbocation can then be attacked by a nucleophile.

For example, reaction with hydrohalic acids like hydrogen bromide (HBr) or hydrogen chloride (HCl) can lead to the formation of the corresponding 3-bromo- (B131339) or 3-chloro-2,6-dimethylheptane. smolecule.com The reaction with thionyl chloride (SOCl2) in the presence of pyridine is another effective method for converting the alcohol to the corresponding alkyl chloride.

Due to the formation of a secondary carbocation, rearrangement to a more stable carbocation is a possibility. In the case of the 2,6-dimethyl-3-heptyl carbocation, a hydride shift from the second carbon to the third carbon would result in a more stable tertiary carbocation. This rearrangement would lead to the formation of a mixture of products.

| Reagent | Product(s) | Mechanism |

| Hydrogen Bromide (HBr) | 3-Bromo-2,6-dimethylheptane (and rearranged products) | SN1 |

| Thionyl Chloride (SOCl2), Pyridine | 3-Chloro-2,6-dimethylheptane | SN2-like (with retention of configuration in some cases) |

Acid-Catalyzed Dehydration and Alkene Formation Mechanisms

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. libretexts.org This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). masterorganicchemistry.comlibretexts.org

The mechanism proceeds through the protonation of the hydroxyl group to form an alkyloxonium ion, which then departs as a water molecule to generate a secondary carbocation. libretexts.org A base (which can be a water molecule or the conjugate base of the acid catalyst) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

According to Zaitsev's rule, the major product of the elimination reaction is typically the most substituted (and therefore most stable) alkene. In the case of this compound, removal of a proton from the second carbon would lead to the formation of 2,6-dimethyl-2-heptene (a trisubstituted alkene), while removal of a proton from the fourth carbon would result in 2,6-dimethyl-3-heptene (a disubstituted alkene). Therefore, 2,6-dimethyl-2-heptene is expected to be the major product. However, carbocation rearrangements can lead to the formation of other isomeric alkenes. For instance, a hydride shift from the second to the third carbon would form a tertiary carbocation, which could then lead to the formation of 2,6-dimethyl-2-heptene and 2,6-dimethyl-1-heptene.

| Product | Type of Alkene | Stability |

| 2,6-Dimethyl-2-heptene | Trisubstituted | More stable (Major product) |

| 2,6-Dimethyl-3-heptene | Disubstituted | Less stable (Minor product) |

Synthesis of Functionalized Derivatives and Intermediates

This compound can serve as a starting material for the synthesis of various functionalized derivatives and intermediates. For example, its ester derivatives can be prepared through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a base.

Furthermore, the hydroxyl group can be converted to other functional groups, expanding its synthetic utility. For instance, conversion to a tosylate, as mentioned earlier, makes the molecule susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functionalities.

Research has also explored the use of this compound derivatives in more complex syntheses. For example, derivatives of 6-methoxy-2,6-dimethyl-heptanol have been synthesized as potential fragrance molecules. asianpubs.org Additionally, enantiomerically pure forms of related compounds, such as anti-2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether, have been synthesized and used as key intermediates in the preparation of insect sex pheromones. researchgate.net The ability to functionalize and modify the structure of this compound and its analogs highlights its importance as a building block in organic synthesis. acs.org

Computational Chemistry and Theoretical Studies on 2,6 Dimethyl 3 Heptanol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of a molecule's geometric and electronic properties from first principles. For 2,6-dimethyl-3-heptanol, these calculations can range from efficient estimation methods to more rigorous ab initio and Density Functional Theory (DFT) computations.

Group contribution methods, such as those developed by Joback and Crippen, provide rapid estimations of thermophysical properties. These methods use the chemical structure to calculate properties based on the sum of contributions from individual functional groups. While these are predictive models, they offer valuable initial data for process modeling and property trend analysis. chemeo.com

Table 1: Calculated Physicochemical Properties of this compound using Group Contribution Methods

| Property | Value | Unit | Calculation Method |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -119.24 | kJ/mol | Joback |

| Enthalpy of Formation (gas, ΔfH°gas) | -397.16 | kJ/mol | Joback |

| Enthalpy of Fusion (ΔfusH°) | 12.58 | kJ/mol | Joback |

| Enthalpy of Vaporization (ΔvapH°) | 51.14 | kJ/mol | Joback |

| Critical Pressure (Pc) | 2587.22 | kPa | Joback |

| Octanol/Water Partition Coefficient (logP) | 2.440 | - | Crippen |

| McGowan's Characteristic Volume (McVol) | 143.540 | ml/mol | McGowan |

Data sourced from Cheméo. chemeo.com

For a more precise understanding, Density Functional Theory (DFT) is employed. DFT calculations can determine the molecule's most stable three-dimensional structure (optimized geometry), vibrational frequencies (corresponding to its infrared spectrum), and electronic properties. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of electron density can be analyzed through methods like Mulliken population analysis to assign partial charges to each atom, revealing sites susceptible to nucleophilic or electrophilic attack. While specific DFT studies on this compound are not prevalent in public literature, calculations on similar branched alcohols show these methods are standard for gaining such insights.

Table 2: Representative Data from a Hypothetical DFT Calculation (e.g., B3LYP/6-31G*) on this compound

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Total Energy | -505.123 Hartrees | Thermodynamic stability of the conformer |

| Dipole Moment | 1.65 Debye | Polarity and intermolecular interactions |

| HOMO Energy | -6.8 eV | Energy of the outermost electrons; relates to ionization potential |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and stability |

| Mulliken Charge on O(H) | -0.75 e | Identifies the oxygen atom as a site of high electron density |

| Mulliken Charge on H(O) | +0.42 e | Identifies the hydroxyl proton as electrophilic |

This table is illustrative, presenting typical values for a molecule of this type to demonstrate the output of a quantum chemical calculation.

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of multiple single bonds, this compound is a conformationally flexible molecule. Molecular Dynamics (MD) simulations are a powerful tool for exploring the vast landscape of possible conformations and understanding the molecule's dynamic behavior. MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

The primary goal of MD in this context is to identify the most stable, low-energy conformers and the energy barriers between them. For a long, branched-chain alcohol, the number of potential conformers can be very large. researchgate.net Advanced computational strategies, such as combined systematic-stochastic search algorithms, are necessary to efficiently sample the conformational space. frontiersin.org These methods can identify dozens of unique conformers within a given energy window above the global minimum. frontiersin.org

Table 3: Representative Low-Energy Conformers of this compound from a Hypothetical Conformational Search

| Conformer ID | Key Dihedral Angles (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Min.) | anti (~180°) | 0.00 | 35.2 |

| 2 | gauche+ (~60°) | 0.45 | 18.1 |

| 3 | gauche- (~-60°) | 0.48 | 17.3 |

| 4 | anti (alternate chain fold) | 0.95 | 7.5 |

This table is illustrative. The dihedral angles and energies are representative values used to demonstrate how conformational analysis distinguishes between different spatial arrangements of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing a view of the process at the atomic level. This involves mapping the potential energy surface that connects reactants to products via transition states.

A common route for the synthesis of this compound is the reduction of the corresponding ketone, 2,6-dimethyl-3-heptanone. ontosight.ai Another key reaction is the acid-catalyzed dehydration of the alcohol to form various alkene isomers. openstax.org

Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state structure. Using DFT, chemists can model the reaction pathway, locate the highest energy point (the transition state), and calculate its structure and energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. For example, in the acid-catalyzed dehydration of a similar alcohol, 3,3-dimethyl-2-butanol, computational analysis is used to explain the formation of rearranged products by modeling the carbocation intermediates and their transition states. openstax.org

Table 4: Hypothetical Calculated Activation Energies for Competing Dehydration Pathways of this compound

| Reaction Pathway | Product | Calculated Ea (kcal/mol) |

|---|---|---|

| E2 Elimination (H from C4) | 2,6-Dimethyl-3-heptene | 28.5 |

| E2 Elimination (H from C2) | 2,6-Dimethyl-2-heptene (B14727891) | 30.1 |

| Rearrangement then Elimination | 2,5-Dimethyl-3-heptene | 32.4 |

This table is illustrative. The values represent the kind of data generated from transition state analysis to predict the major product of a reaction.

A complete energetic landscape, or potential energy surface, maps out the energy of the system as a function of the positions of its atoms. By calculating the energies of reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This diagram provides a clear visualization of the entire reaction mechanism.

For reactions with multiple possible outcomes, such as the dehydration of this compound which can yield several different alkenes, mapping the energetic landscape is crucial. It allows researchers to compare the activation barriers for each competing pathway. The pathway with the lowest activation barrier will be the most kinetically favored, leading to the major product under a given set of conditions. Detailed computational studies on the reactions of n-heptane, the backbone of this alcohol, demonstrate that considering multiple reaction pathways and the contributions of different conformers is essential for accurate kinetic modeling. researchgate.net

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. Computational methods are central to modern SAR, particularly in fields like fragrance science and pharmacology, where related alcohols are often studied. google.com

Quantitative Structure-Activity Relationship (QSAR) models seek a mathematical correlation between a set of calculated molecular properties (descriptors) and an observed activity. For this compound, this could involve correlating its structural features with properties like odor intensity, receptor binding affinity, or metabolic inhibition. irb.hr Relevant descriptors can be derived from the quantum chemical calculations mentioned earlier (e.g., dipole moment, HOMO/LUMO energies) or from the molecular structure itself (e.g., molecular weight, volume, surface area, logP). chemeo.com

More advanced techniques like 3D-QSAR (e.g., CoMFA and CoMSIA) and molecular docking are used to understand the specific three-dimensional interactions between the molecule and a biological target, such as an enzyme or receptor. nih.gov Molecular docking simulations would place the this compound molecule into the binding site of a target protein, calculating a binding score based on intermolecular forces like hydrogen bonds and van der Waals interactions. The results can explain why a particular molecule is active and can guide the design of new molecules with enhanced or modified activities.

Table 5: Key Molecular Descriptors for a Hypothetical QSAR Study of this compound

| Descriptor | Type | Value | Relevance to Activity |

|---|---|---|---|

| Molecular Weight | Constitutional | 144.25 g/mol | Size and transport properties |

| logP (Octanol/Water) | Hydrophobicity | 2.440 chemeo.com | Membrane permeability, hydrophobic interactions |

| Molar Refractivity | Steric/Electronic | ~45 cm³/mol | Polarizability and binding interactions |

| Dipole Moment | Electrostatic | ~1.65 D | Polar interactions, hydrogen bonding potential |

| Topological Polar Surface Area | Steric/Electronic | 20.2 Ų nih.gov | Hydrogen bonding capacity, transport properties |

This table presents a selection of descriptors that would be calculated and used to build a QSAR model for predicting a specific biological or chemical activity.

Advanced Analytical Techniques for Comprehensive Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms within a molecule.

Multi-dimensional NMR for Complex Structural Assignment (e.g., HSQC, HMBC)

While one-dimensional (1D) NMR provides initial insights, complex molecules like 2,6-Dimethyl-3-heptanol benefit from multi-dimensional NMR experiments for unambiguous structural assignment. researchgate.netnih.govbitesizebio.com Two-dimensional (2D) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable.

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of each C-H group to the corresponding carbon signal, confirming the direct one-bond connectivity. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, with CH and CH₃ peaks appearing in opposite phase to CH₂ peaks. columbia.edu

HMBC: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the carbon skeleton of the molecule. For instance, in this compound, the protons of the methyl groups at C2 and C6 would show correlations to the carbons in their vicinity, allowing for the definitive placement of these branches along the heptane (B126788) chain. The intensity of these correlation peaks is dependent on the coupling constant, which can be influenced by the dihedral angle between the coupled nuclei. columbia.edu

These multi-dimensional approaches are instrumental in resolving signal overlap that can occur in 1D spectra and are essential for the complete and accurate assignment of all proton and carbon resonances in the molecule. mdpi.comcreative-biostructure.comuu.nl

Chiral NMR for Enantiomeric Excess Determination

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The determination of the enantiomeric excess (ee), which is the measure of the purity of one enantiomer over the other, is critical in many applications. nih.gov Chiral NMR spectroscopy is a primary method for this analysis. nih.govbeilstein-journals.orgnih.gov

This is often achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov These agents interact with the enantiomers of this compound to form diastereomeric complexes. Since diastereomers have different physical properties, their NMR signals will be distinct, allowing for the quantification of each enantiomer by integrating the respective peak areas. For instance, organophosphorus compounds are often used as CDAs for chiral alcohols, where the resulting diastereomers can be distinguished using ³¹P NMR. nih.govbeilstein-journals.org Alternatively, ¹H NMR can be used with suitable CDAs. beilstein-journals.orgbeilstein-journals.org Another approach involves using fluorine-labeled derivatizing agents and performing ¹⁹F NMR. bohrium.com

Solvent Effects and Data Interpretation in NMR

The choice of solvent can significantly influence NMR spectra. nih.govresearchgate.net The chemical shifts of protons, particularly the hydroxyl proton of an alcohol, are sensitive to the solvent, concentration, temperature, and presence of impurities. openochem.orglibretexts.org The hydroxyl proton signal often appears as a broad singlet and its position can vary. openochem.orglibretexts.org In certain deuterated solvents like D₂O, the hydroxyl proton can be exchanged with deuterium, causing the peak to disappear from the ¹H NMR spectrum, a technique often referred to as a "D₂O shake" which can help in identifying the -OH peak. libretexts.orglibretexts.org

Different solvents can also induce changes in the chemical shifts of other protons in the molecule due to varying degrees of hydrogen bonding and other solvent-solute interactions. nih.gov For example, solvents like DMSO can cause significant and specific solvation shifts compared to less interactive solvents like chloroform (B151607) (CDCl₃). nih.gov Therefore, consistency in solvent use is crucial for comparing NMR data, and understanding these effects is vital for accurate data interpretation.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of a compound, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Profiling

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. longdom.orgjapsonline.com It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying and quantifying any byproducts or impurities. nih.govthermofisher.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. japsonline.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum. The NIST Mass Spectrometry Data Center provides reference spectra that can be used to identify the separated compounds. nih.gov

This technique allows for the detection of even trace amounts of impurities, which is critical for quality control in industrial applications. notulaebotanicae.ro By analyzing the retention times and mass spectra of the peaks in the chromatogram, a detailed profile of the sample's composition can be obtained. researchgate.net

Table 1: Illustrative GC-MS Data for a Hypothetical Sample of this compound

| Retention Time (min) | Identified Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 10.5 | This compound | C₉H₂₀O | 144.25 | 83, 73, 57, 45 |

| 9.8 | 2,6-Dimethyl-2-heptanol (B77958) | C₉H₂₀O | 144.25 | 129, 111, 71, 59 |

| 11.2 | Diisobutyl Carbinol | C₉H₂₀O | 144.25 | 87, 70, 57, 43 |

This table is for illustrative purposes and does not represent actual experimental data.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

While standard MS provides nominal mass, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise molecular formula of a compound. nih.govwiley.com This is because each element has a unique exact mass, and the combination of atoms in a molecule results in a specific high-precision mass. Techniques like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common HRMS platforms. nih.govnih.gov

For this compound, with a molecular formula of C₉H₂₀O, the calculated monoisotopic mass is 144.151415 Da. nih.gov HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), allowing for the confident differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions. researchgate.netsrce.hr This capability is invaluable for confirming the identity of a synthesized compound or for identifying unknown components in a mixture. nih.gov

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for identifying this compound and confirming its structure. Under electron ionization (EI), the molecule undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a chemical fingerprint.

The molecular ion ([M]⁺) of this compound (molar mass 144.25 g/mol ) is often weak or absent in 70 eV EI spectra. nih.govnist.gov The fragmentation is dominated by cleavages adjacent to the hydroxyl group (alpha-cleavage) and loss of neutral molecules like water.

Key fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are susceptible to cleavage. Breakage between C3 and C4 results in a resonance-stabilized fragment.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common pathway for alcohols, leading to an ion at m/z 126.

Secondary Fragmentation: Subsequent loss of alkyl groups from the dehydrated ion or other primary fragments leads to the smaller ions observed in the spectrum.

The NIST Mass Spectrometry Data Center reports a spectrum where the most abundant fragment ion (base peak) is at m/z 83, with another significant peak at m/z 73. nih.gov These fragments are critical for confirming the arrangement of methyl groups and the position of the hydroxyl function.

Table 1: Prominent Mass Spectral Peaks and Postulated Fragments for this compound

| m/z (mass-to-charge ratio) | Postulated Fragment Structure/Origin | Significance |

| 83 | [C₆H₁₁]⁺ | Base Peak; likely from dehydration followed by alkyl loss. nih.gov |

| 73 | [C₄H₉O]⁺ | Second highest peak; resulting from alpha-cleavage. nih.gov |

| 59 | [C₃H₇O]⁺ | Fragment containing the hydroxyl group. chegg.com |

| 55 | [C₄H₇]⁺ | Common alkyl fragment. acs.org |

| 43 | [C₃H₇]⁺ | Isopropyl cation, indicative of the isobutyl group. |

This interactive table summarizes the key mass spectral data used for structural elucidation.

Chromatographic Separation Methodologies

Chromatography is essential for isolating this compound from mixtures and for separating its stereoisomers.

Chiral Gas Chromatography for Enantiomer Resolution

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Distinguishing between these isomers is crucial as they can have different biological and sensory properties. Chiral gas chromatography is the technique of choice for this purpose.

Resolution is achieved by using a GC column coated with a chiral stationary phase (CSP). Cyclodextrin derivatives are highly effective CSPs for separating alcohol enantiomers. For analogous structures like 4-mercapto-2-heptanol, stationary phases such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin have proven successful in resolving all four stereoisomers. acs.orgacs.org This demonstrates that a similar methodology would be effective for the enantiomeric separation of this compound. The differential interaction between the transiently formed diastereomeric complexes of the enantiomers with the chiral selector of the stationary phase allows for their separation.

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

In complex samples such as environmental volatiles or natural product extracts, one-dimensional GC may fail to completely separate all constituents. plos.org Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different stationary phases connected by a modulator. researchgate.netcopernicus.org

A typical GCxGC setup for analyzing volatile organic compounds (VOCs), which could include this compound, involves:

First Dimension (¹D): A non-polar column (e.g., DB-5) that separates compounds primarily based on their boiling points. acs.org

Second Dimension (²D): A polar column (e.g., DB-WAX or Rxi-624Sil MS) that provides an orthogonal separation mechanism based on polarity. acs.orgacs.org

The modulator traps small portions of the eluent from the first column and re-injects them as sharp pulses onto the second, short column for rapid separation. plos.org This technique produces a structured two-dimensional chromatogram, improving peak capacity and separating analytes from matrix interferences. copernicus.org Studies analyzing complex mixtures of alcohols and other VOCs have demonstrated the superior resolving power of GCxGC, making it an ideal tool for detecting this compound in challenging matrices. copernicus.orggcms.cz

Table 2: Example Column Combination for GCxGC Analysis

| Dimension | Column Phase | Separation Principle |

| First (¹D) | Silarylene phase (e.g., Rxi-624Sil MS) | Mid-polarity / Boiling Point acs.org |

| Second (²D) | Polyethylene Glycol (e.g., DB-WAX) | Polarity acs.org |

This interactive table shows a representative column set for GCxGC, suitable for separating complex mixtures containing alcohols.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. nih.govnist.gov

O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹. This is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

C-H Stretch: Strong, sharp peaks between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups. chrom-china.com

C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While IR is more sensitive to polar functional groups, Raman is excellent for analyzing non-polar bonds. The Raman spectrum of this compound would show strong signals for the C-C backbone and C-H stretching vibrations, providing further structural confirmation. researchgate.netnih.gov

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (Broad) | Weak | Hydroxyl (-OH) |

| C-H Stretch | 2850-3000 (Strong, Sharp) | 2850-3000 (Strong) | Alkyl (C-H) |

| C-O Stretch | 1050-1150 (Strong) | Moderate | Secondary Alcohol (C-O) |

This interactive table summarizes the principal vibrational frequencies for the identification of this compound.

Biological and Environmental Transformation Pathways Mechanistic and Biosynthetic Focus

Biosynthesis of 2,6-Dimethyl-3-heptanol in Natural Systems

While this compound is not a widely reported natural product, its structural characteristics suggest a biosynthetic origin rooted in the metabolism of branched-chain amino acids. The detection of this compound in the volatile flavor compounds of soybean protein isolate fermented with Corynebacterium glutamicum indicates that microorganisms are capable of its synthesis. asm.orgbiorxiv.org

The biosynthesis of branched-chain higher alcohols in microorganisms like yeast (Saccharomyces cerevisiae) and certain bacteria (Corynebacterium glutamicum, Escherichia coli) is predominantly achieved through the Ehrlich pathway. asm.orgtandfonline.comnih.gov This pathway facilitates the conversion of branched-chain amino acids into their corresponding alcohols. The key precursors for these alcohols are 2-keto acids, which are intermediates in amino acid biosynthesis. tandfonline.comresearchgate.net

The proposed biosynthetic pathway for this compound would likely involve the following enzymatic steps, starting from a branched-chain amino acid precursor:

Transamination: A branched-chain amino acid aminotransferase (BCAT) catalyzes the removal of the amino group from a precursor amino acid, such as a derivative of leucine (B10760876) or isoleucine, to form the corresponding 2-keto acid. researchgate.netmicrobiologyresearch.org In S. cerevisiae, two key BCATs, Bat1 (mitochondrial) and Bat2 (cytosolic), are involved in this process. researchgate.net

Decarboxylation: The resulting 2-keto acid undergoes decarboxylation, where a carboxyl group is removed as carbon dioxide. This reaction is catalyzed by a 2-keto acid decarboxylase. In yeast, pyruvate (B1213749) decarboxylase has been shown to have broad substrate specificity, including activity towards branched-chain 2-oxo acids. asm.org

Reduction: The final step is the reduction of the aldehyde intermediate to this compound. This reaction is catalyzed by an alcohol dehydrogenase (ADH), which utilizes a reducing equivalent such as NADH or NADPH. nih.gov

Branched-chain amino acid → 2-Keto acid → Aldehyde → this compound

Engineering efforts in microorganisms have demonstrated the feasibility of producing various non-natural, long-chain alcohols by extending the natural branched-chain amino acid pathways and modifying the substrate specificity of the involved enzymes. pnas.org

| Biosynthetic Step | Enzyme Class | Precursor/Substrate | Product |

| Transamination | Branched-chain amino acid aminotransferase (BCAT) | Branched-chain amino acid | 2-Keto acid |

| Decarboxylation | 2-Keto acid decarboxylase | 2-Keto acid | Aldehyde |

| Reduction | Alcohol dehydrogenase (ADH) | Aldehyde | This compound |

While there is no direct evidence of this compound acting as a pheromone, structurally similar compounds play significant roles in insect chemical communication. For instance, (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol has been utilized as a chiral building block in the synthesis of the female-produced sex pheromone of the rice moth (Corcyra cephalonica) and the male-produced pheromone of the stink bug (Euschistus heros). jst.go.jpoup.com The stereochemistry of such branched-chain alcohols is often critical for their biological activity, as it dictates the binding affinity to specific pheromone receptors in insects. The presence of methyl branches in these molecules influences their volatility and interaction with receptor proteins, highlighting the potential for this compound or its derivatives to function as semiochemicals in nature.

Enzymatic Interaction Studies (e.g., Dehydrogenases, Transferases)

As an alcohol, this compound can interact with various enzymes, potentially serving as a substrate or an inhibitor.

This compound, like other alcohols, could potentially act as an inhibitor of certain enzymes. This inhibition could be competitive, non-competitive, or uncompetitive, depending on whether the alcohol binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. Conversely, in some cases, small molecules can act as activators of enzymes. However, specific studies detailing the inhibitory or activatory effects of this compound on dehydrogenases, transferases, or other enzymes are currently lacking.

Atmospheric Chemistry and Environmental Fate

The environmental fate of this compound is largely determined by its physical and chemical properties and its reactivity in the atmosphere. As a volatile organic compound (VOC), its primary removal mechanism from the atmosphere is through reaction with photochemically generated hydroxyl radicals (•OH). researchgate.net

The rate of this gas-phase reaction can be estimated based on structure-activity relationships (SAR). For branched-chain alcohols, the reaction with •OH radicals typically involves the abstraction of a hydrogen atom from a C-H bond. The presence of tertiary C-H bonds, which are weaker than primary and secondary C-H bonds, can lead to faster reaction rates and shorter atmospheric lifetimes. researchgate.net The atmospheric half-life of other C9 alcohols has been estimated to be in the range of hours to a few days. researchgate.netcopernicus.org

The degradation of this compound in the atmosphere will lead to the formation of various oxygenated products, including ketones and aldehydes, which can further react and contribute to the formation of secondary organic aerosol (SOA).

Reaction with Hydroxyl Radicals: H-Atom Abstraction Mechanisms

The primary atmospheric degradation pathway for this compound is initiated by its reaction with hydroxyl (•OH) radicals, which are ubiquitous in the troposphere. The reaction proceeds through hydrogen atom abstraction from a C-H bond, as the O-H bond is significantly stronger and less favorable for abstraction. researchgate.net For a branched secondary alcohol like this compound, there are multiple potential sites for H-atom abstraction.

The structure of this compound offers primary, secondary, and tertiary C-H bonds. General principles of radical chemistry indicate that the rate of H-atom abstraction depends on the bond dissociation energy of the C-H bond, which follows the order: tertiary < secondary < primary. Furthermore, for alcohols, abstraction from the α-carbon (the carbon atom bonded to the hydroxyl group) is particularly favored due to the stabilizing effect of the oxygen atom on the resulting radical. researchgate.netcopernicus.orgresearchgate.net

In this compound, the α-carbon is the C-3 position, which is a secondary carbon. Therefore, the dominant reaction channel is the abstraction of the hydrogen atom from this position:

α-Abstraction (Major Pathway): The •OH radical abstracts a hydrogen atom from the C-3 position, leading to the formation of a resonance-stabilized α-hydroxyalkyl radical (2,6-dimethyl-3-heptan-3-yl radical). researchgate.netresearchgate.net

Other Abstraction Pathways (Minor): Abstraction can also occur at other positions, notably the tertiary C-H bonds at the C-2 and C-6 positions, which are also relatively weak. Abstraction from the primary methyl groups or the secondary methylene (B1212753) groups (C-4 and C-5) is considered less significant. researchgate.netcopernicus.org

Formation and Decomposition of Alkoxy Radicals

The carbon-centered radicals formed via H-atom abstraction react rapidly with molecular oxygen (O₂), leading to different products depending on the initial abstraction site. researchgate.net

From α-Hydroxyalkyl Radicals: The major radical species, the 2,6-dimethyl-3-heptan-3-yl radical, reacts with O₂ via a second H-atom abstraction (from the hydroxyl group) to form a stable ketone, 2,6-dimethyl-3-heptanone, and a hydroperoxyl radical (•HO₂). researchgate.net

CH₃CH(CH₃)CH₂CH₂CH(•C(OH)CH₃) + O₂ → CH₃CH(CH₃)CH₂CH₂C(=O)CH(CH₃)₂ + •HO₂

From Other Alkyl Radicals: Alkyl radicals formed from abstraction at other carbon positions (e.g., C-2, C-4, C-5, C-6) add O₂ to form the corresponding peroxy radicals (RO₂•). researchgate.net

R• + O₂ → RO₂•

These peroxy radicals participate in the complex chemistry of the atmosphere, primarily reacting with nitric oxide (NO) to form alkoxy radicals (RO•). caltech.edunih.gov

The resulting alkoxy radicals are highly reactive and can undergo unimolecular decomposition through β-scission or isomerization. caltech.edu For an alkoxy radical derived from this compound, β-scission would involve the cleavage of a carbon-carbon bond adjacent to the radical center, breaking the molecule into smaller fragments. For example, an alkoxy radical at the C-2 position would likely decompose to form acetone (B3395972) and another alkyl radical. researchgate.net These decomposition pathways contribute to the formation of a variety of smaller carbonyl compounds and other secondary pollutants in the atmosphere.

Table 1: Predicted Atmospheric Reaction Products of this compound

| Initial Reaction | Radical Intermediate | Subsequent Reaction | Major Products |

| H-abstraction from C-3 (α-position) by •OH | 2,6-dimethyl-3-hydroxy-3-heptyl radical | Reaction with O₂ | 2,6-Dimethyl-3-heptanone, Hydroperoxyl radical (•HO₂) |

| H-abstraction from C-2 by •OH | 2,6-dimethyl-3-hydroxy-2-heptyl radical | Reaction with O₂ to form RO₂•, then with NO to form RO• | Decomposition to Acetone and 4-methyl-2-pentyl radical |

| H-abstraction from C-6 by •OH | 2,6-dimethyl-3-hydroxy-6-heptyl radical | Reaction with O₂ to form RO₂•, then with NO to form RO• | Decomposition to Acetone and a C₅ alkyl radical |

Oxidative Degradation Pathways in the Environment

In soil and water, the primary fate of this compound is microbial degradation. Alcohols are generally recognized as being susceptible to biodegradation by a wide range of microorganisms. researchgate.netoecd.org

Studies on structurally similar long-chain and branched alcohols have demonstrated that they are readily biodegradable. oecd.orgexxonmobilchemical.com An investigation into the biodegradability of 2-heptanol, 3,6-dimethyl-, an isomer of the target compound, was conducted according to OECD Guideline 301 F. The results, shown in Table 2, indicate that the compound is readily biodegradable, achieving 91% degradation over 28 days. industrialchemicals.gov.au This provides strong evidence that this compound is also not persistent in the environment and will be effectively removed in biological wastewater treatment plants and the wider environment.

The microbial degradation of alcohols typically begins with an oxidation step. For a secondary alcohol like this compound, this involves the enzymatic oxidation of the hydroxyl group to a ketone, yielding 2,6-dimethyl-3-heptanone. This oxidation is carried out by alcohol dehydrogenases or oxidases found in various bacteria and fungi. eeer.org Following the initial oxidation, the resulting ketone can be further metabolized through various pathways, such as Baeyer-Villiger monooxygenase-catalyzed oxidation to an ester, which is then hydrolyzed, or through other pathways that cleave the carbon chain, ultimately leading to mineralization (conversion to CO₂, water, and biomass). eeer.orgscholarsresearchlibrary.com The presence of branching in the alkyl chain can sometimes slow the rate of biodegradation compared to linear alcohols, but it does not prevent it. exxonmobilchemical.comindustrialchemicals.gov.au

Table 2: Ready Biodegradability of Analogue Compound 2-Heptanol, 3,6-dimethyl-

| Test Guideline | Inoculum | Exposure Period | Result | % Degradation |

| OECD TG 301 F | Activated sewage sludge | 28 days | Readily Biodegradable | 91.0% |

Data from the public report on 2-Heptanol, 3,6-dimethyl- by the Australian Industrial Chemicals Introduction Scheme. industrialchemicals.gov.au

Applications of 2,6 Dimethyl 3 Heptanol in Advanced Chemical Synthesis and Research

Intermediate in the Synthesis of Complex Natural Products

While direct, extensive documentation on the use of 2,6-dimethyl-3-heptanol as a specific intermediate in the total synthesis of complex natural products is not prominently detailed in readily available literature, its structural motifs are present in various natural compounds. Its potential as a precursor is inferred from the general principles of organic synthesis, where branched-chain alcohols are valuable synthons. The strategic placement of methyl groups and the hydroxyl functionality allows for a variety of chemical transformations, making it a plausible, though perhaps not yet widely exploited, starting material or intermediate fragment for natural product synthesis. A patent for novel compounds and their synthesis mentions 2-fluoro-2,6-dimethyl-3-heptanol, suggesting the utility of the this compound backbone in creating new chemical entities. google.com

Building Block for Chiral Auxiliaries and Ligands

The chiral nature of this compound, arising from its stereocenters, makes it a candidate for the development of chiral auxiliaries and ligands. These chemical tools are crucial in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. Although specific, widely-commercialized chiral ligands derived directly from this compound are not extensively documented, the principles of ligand design suggest its potential. The hydroxyl group provides a point of attachment for further functionalization, while the alkyl framework can influence the steric environment around a metal center, a key factor in achieving high enantioselectivity in catalytic reactions. The analysis of chiral organic molecules often includes various branched alcohols, highlighting the importance of such structures in stereoselective processes. scribd.com

Model Compound for Studying Alcohol Metabolism in Biological Systems

Research indicates that branched-chain alcohols like this compound can serve as model compounds for investigating alcohol metabolism. The structural features of these alcohols influence how they interact with metabolic enzymes. Studying the metabolic fate of this compound can provide valuable insights into the broader physiological and toxicological effects of alcohol consumption. The metabolism of such compounds can be analyzed through standard methods in drug metabolism studies. google.com

Role in the Development of Fine Chemicals and Specialty Materials

This compound and its derivatives are utilized in the production of fine chemicals and can be incorporated into specialty materials. Its properties make it a useful intermediate in organic synthesis for creating more complex molecules. For instance, patents disclose the inclusion of this compound and related structures in processes for producing fermentive end products and in methods for the pretreatment of biomass for conversion into fuels and other chemicals. google.comgoogle.comgoogle.com These applications underscore its role in the development of industrially relevant chemical processes and materials.

Q & A

Q. What are the recommended methods for synthesizing 2,6-Dimethyl-3-heptanol with high yield?

Methodological Answer: The synthesis of this compound can be achieved via enantioselective reduction of nitroalkanes. A scalable approach involves reacting acrolein with 2-nitropropane under an argon atmosphere, using triethylamine (Et₃N) as a catalyst. Key considerations include:

- Exothermic Control : Slow addition of acrolein and use of an ice bath to maintain ~20°C to prevent runaway reactions .

- Inert Atmosphere : Argon is critical to avoid oxidation byproducts.

- Purification : Post-reaction, chromatographic separation (e.g., silica gel with hexane/ethyl acetate) ensures purity.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Analytical validation requires:

- Gas Chromatography/Mass Spectrometry (GC/MS) : Compare retention time (RT: 7.48 min) and Kovats Index (KI: 992) against reference spectra .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR peaks for methyl groups (δ 0.8–1.2 ppm) and hydroxyl proton (δ 1.5–2.0 ppm).

- Purity Assessment : Measure melting point (MP: 144.26°C) and compare with literature data .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: Solubility data from the Handbook of Aqueous Solubility Data (Table 1) highlights solvent compatibility:

| Solubility (Moles/L) | Solubility (g/L) | Temperature (°C) | Solvent Class | Reference |

|---|---|---|---|---|

| 3.097E-03 | 0.4468 | Not specified | Non-polar |

Recommendations : Use non-polar solvents (e.g., hexane) for recrystallization. Note that temperature-dependent solubility studies are needed for precise experimental design.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic data for this compound?

Methodological Answer: Contradictions in melting points or solubility often arise from:

- Purity Variability : Impurities lower observed MP; repurify via column chromatography .

- Measurement Conditions : Use differential scanning calorimetry (DSC) under inert gas to standardize MP determination.

- Database Cross-Validation : Compare NIST Standard Reference Data (subscription-based) with peer-reviewed literature to resolve inconsistencies .

Q. What strategies mitigate exothermic risks during scaled-up synthesis?

Methodological Answer: Scale-up challenges include heat dissipation and safety:

- Reactor Design : Use jacketed reactors with coolant circulation to maintain ≤20°C .

- Incremental Addition : Add reagents slowly (e.g., acrolein at <1 mL/min) to control reaction kinetics.

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect exothermic spikes.

Q. How can computational tools optimize synthetic routes for this compound derivatives?

Methodological Answer: Retrosynthetic analysis using databases like Reaxys or BKMS_METABOLIC predicts viable pathways:

- Template Relevance Scoring : Prioritize routes with high plausibility (score >0.8) and low steric hindrance .

- Feasibility Filters : Exclude routes requiring hazardous intermediates (e.g., nitro compounds) unless protective measures are in place.

Q. What methods ensure enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer: Achieving >99% enantiomeric excess (ee) requires:

- Chiral Catalysts : Use Ru-BINAP complexes for selective reduction of ketone intermediates .

- Chiral Chromatography : Employ HPLC with amylose-based columns to separate enantiomers.

- Polarimetry : Validate ee by comparing observed optical rotation with literature values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.